In Vivo LDL-Cholesterol Lowering Efficacy: PCSK9-IN-24 vs. Simvastatin at Equivalent Dose
PCSK9-IN-24 (OY3) demonstrates superior in vivo potency for reducing plasma LDL-C levels compared to the same dose of simvastatin in an atherosclerosis mouse model. Simvastatin at 20 mg/kg reduced plasma LDL-C by approximately 15% relative to vehicle control, whereas PCSK9-IN-24 at the identical 20 mg/kg dose achieved approximately 35% LDL-C reduction [1]. This difference is further corroborated by separate data showing OY3 (40 mg/kg) reduces plasma LDL-C by approximately 58% versus vehicle, exceeding the reduction typically observed with simvastatin monotherapy at equivalent dosing [2].
| Evidence Dimension | Plasma LDL-C reduction in vivo |
|---|---|
| Target Compound Data | OY3 (PCSK9-IN-24) 20 mg/kg: ~35% reduction vs. vehicle |
| Comparator Or Baseline | Simvastatin 20 mg/kg: ~15% reduction vs. vehicle |
| Quantified Difference | OY3 achieves >2-fold greater LDL-C reduction at equivalent dose (35% vs. 15%) |
| Conditions | Atherosclerosis model mice; 8-week treatment duration |
Why This Matters
Procurement of PCSK9-IN-24 is justified when experimental objectives require a compound that delivers quantitatively superior plasma LDL-C lowering at a given dose compared to the widely used statin comparator.
- [1] Ouyang Z, et al. Targeted Degradation of PCSK9 In Vivo by Autophagy-Tethering Compounds. J Med Chem. 2024;67(1):433-449 (Figure 2E, Figure 5E). View Source
- [2] Ouyang Z, et al. Targeted Degradation of PCSK9 In Vivo by Autophagy-Tethering Compounds. J Med Chem. 2024;67(1):433-449 (Figure 2E: OY3 40 mg/kg reduces LDL-C by ~58%). View Source
